N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a chlorobenzo[d]thiazole moiety, a dimethylaminoethyl group, and a nitrothiophene carboxamide group, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S2.ClH/c1-19(2)8-9-20(15(22)12-6-7-13(25-12)21(23)24)16-18-14-10(17)4-3-5-11(14)26-16;/h3-7H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALQHMIFXGPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(S3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of Benzo[d]thiazol-2-amine
Method A (84% yield):
Benzo[d]thiazol-2-amine (3 ) undergoes diazotization with 85% phosphoric acid, nitric acid, and aqueous sodium nitrite at 0–5°C. Subsequent treatment with sodium azide yields 1-azidobenzo[d]thiazole (1a ), which precipitates in high purity. Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux, followed by ammonolysis to introduce the amine group.
Alternative Route from 2-Chlorobenzo[d]thiazole
Method B (50% yield):
2-Chlorobenzo[d]thiazole (4 ) reacts with sodium azide in dimethylformamide (DMF) at 80°C. While this route bypasses diazotization, the lower yield makes it less favorable.
Synthesis of 5-Nitrothiophene-2-carboxylic Acid
The electron-deficient thiophene moiety is prepared via oxidation:
Oxidation of 5-Nitro-2-formylthiophene
A mixture of 5-nitro-2-formylthiophene (15.7 g, 0.1 mol), sodium acetate (16.4 g, 0.2 mol), acetic acid (16 mL), and water (100 mL) is treated with bromine (16 g, 0.1 mol) at 40°C. The reaction is heated to 80°C for 1 hour, yielding 5-nitrothiophene-2-carboxylic acid (98.5% crude, 81% after recrystallization).
Carboxamide Coupling
Activation of the carboxylic acid and subsequent amide bond formation:
Acid Chloride Formation
5-Nitrothiophene-2-carboxylic acid (10 g, 57.8 mmol) is treated with thionyl chloride (SOCl₂, 20 mL) under reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield 5-nitrothiophene-2-carbonyl chloride.
Amide Coupling
The acid chloride (8.7 g, 44 mmol) is added dropwise to a solution of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)amine (10 g, 40 mmol) and triethylamine (6.1 g, 60 mmol) in dry THF at 0°C. The mixture is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via recrystallization (ethanol/water).
Hydrochloride Salt Formation
The free base (12 g, 28 mmol) is dissolved in anhydrous diethyl ether (100 mL) and treated with HCl gas until precipitation ceases. The solid is filtered, washed with ether, and dried under vacuum to afford the hydrochloride salt (93% yield).
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₅O₃S₂·HCl |
| Molecular Weight | 496.89 g/mol |
| Melting Point | 161–163°C (decomp.) |
| UV-Vis (MeOH) | λₘₐₓ = 254 nm (π→π*) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted analogs.
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide sulfate
Uniqueness
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form may also enhance its solubility and stability compared to other salts or free base forms.
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure composed of a chlorobenzo[d]thiazole moiety, a dimethylaminoethyl group, and a nitrothiophene component, which may contribute to its pharmacological properties.
- Molecular Formula: C16H17ClN3O2S
- Molecular Weight: 402.4 g/mol
- CAS Number: 1215376-06-9
Biological Activity
The biological activity of this compound has been investigated through various studies, focusing on its potential as an antimicrobial and antitumor agent.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | 88.46% inhibition | 91.66% inhibition |
| Compound B | 75.00% inhibition | 85.00% inhibition |
These findings suggest that the presence of the nitro and chlorobenzothiazole groups may enhance the antimicrobial efficacy of the compound.
Antitumor Activity
In vitro studies have demonstrated that related compounds possess antitumor activity, particularly against lung cancer cell lines such as A549 and HCC827. The IC50 values for some derivatives indicate promising activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | A549 | 6.75 ± 0.19 |
| Compound 1 | HCC827 | 5.13 ± 0.97 |
| Compound 1 | NCI-H358 | 4.01 ± 0.95 |
In these studies, compounds showed higher activity in two-dimensional assays compared to three-dimensional assays, indicating their potential for further development as antitumor agents .
The mechanism by which this compound exerts its biological effects may involve DNA binding interactions, as seen with other benzothiazole derivatives. These compounds have been shown to bind within the minor groove of AT-DNA, potentially inhibiting cellular proliferation by disrupting DNA replication processes .
Case Studies
- Study on Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial properties against various bacterial strains, demonstrating that structural modifications significantly influenced their activity profiles .
- Antitumor Assays : In a comparative study of several compounds with similar functionalities, significant antitumor activity was observed against multiple cancer cell lines, with particular emphasis on the structure-activity relationship influencing efficacy .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation between the nitrothiophene carboxylate and amine derivatives, as demonstrated in analogous nitrothiophene carboxamide syntheses .
- Purification: Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, ensuring >95% purity .
- Reaction Conditions: Maintain anhydrous conditions in solvents like dichloromethane and use triethylamine as a base to neutralize HCl byproducts .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions (e.g., nitro group at C5 of thiophene, dimethylaminoethyl chain) .
- Mass Spectrometry (LCMS): Confirm molecular weight (e.g., calculated for : 433.8 g/mol) and detect impurities .
- HPLC: Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, especially if unexpected byproducts arise from competing reactions .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antibacterial Assays: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs), given structural similarities to nitrothiophene antibacterials .
- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices, as nitro groups may induce off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Methodological Answer:
-
Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-chlorobenzo[d]thiazole with 4-methyl or 4-fluoro derivatives) to assess impact on target binding .
-
Pharmacophore Mapping: Use molecular docking to identify critical interactions (e.g., nitro group’s role in bacterial nitroreductase activation) .
-
Data Table:
Substituent (R) MIC (μg/mL) S. aureus Cytotoxicity (IC50, μM) 4-Cl 2.5 >100 4-F 1.8 85 4-CH3 5.0 >100
Q. How can researchers resolve discrepancies in reported purity levels during synthesis?
Methodological Answer:
- Root Cause Analysis: Investigate reaction intermediates via LC-MS to detect side reactions (e.g., hydrolysis of nitro groups or thiazole ring opening) .
- Optimized Workup: Implement pH-controlled extraction (e.g., aqueous NaHCO3 to remove acidic impurities) and recrystallization from ethanol/water mixtures .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
Q. How can solubility challenges be addressed for in vivo studies?
Methodological Answer:
Q. What stability considerations are critical under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
